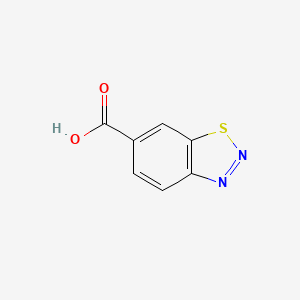

1,2,3-Benzothiadiazole-6-carboxylic acid

描述

1,2,3-Benzothiadiazole-6-carboxylic acid is a heterocyclic organic compound that has garnered interest as a versatile building block in the synthesis of more complex functional molecules. Its structure, featuring a fused benzene (B151609) and thiadiazole ring system with a carboxylic acid group, provides a unique combination of properties for various chemical applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 22097-11-6 sigmaaldrich.comking-pharm.comchemicalbook.com |

| Molecular Formula | C₇H₄N₂O₂S aaronchem.com |

| Molecular Weight | 180.18 g/mol aaronchem.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Melting Point | 138-139 °C sigmaaldrich.com |

| InChI Key | MAVGJFQJGJJXPD-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

1,2,3-benzothiadiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-5-6(3-4)12-9-8-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVGJFQJGJJXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)SN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356186 | |

| Record name | 1,2,3-benzothiadiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22097-11-6 | |

| Record name | 1,2,3-Benzothiadiazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22097-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-benzothiadiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2,3 Benzothiadiazole 6 Carboxylic Acid and Its Precursors

Strategies for the Construction of the 1,2,3-Benzothiadiazole (B1199882) Ring System

The formation of the 1,2,3-benzothiadiazole ring is a critical step that can be achieved through several distinct synthetic pathways. These methods often involve the cyclization of appropriately substituted benzene (B151609) precursors.

Cyclocondensation reactions represent a fundamental approach to synthesizing benzothiazole (B30560) and its derivatives. A classic and widely cited method for preparing the parent 1,2,3-benzothiadiazole involves the diazotization of 2-aminothiophenol (B119425) or its corresponding disulfide using sodium nitrite (B80452). wikipedia.org This general principle is extended to substituted precursors to obtain derivatives like the target carboxylic acid.

Another robust cyclocondensation strategy involves the reaction of o-aminothiophenols with carboxylic acids or their derivatives. nih.gov These reactions are typically promoted by dehydrating agents or catalysts. For instance, methanesulfonic acid supported on silica (B1680970) gel has been used as an effective heterogeneous catalyst for the condensation of 2-aminobenzenethiol with various carboxylic acids, offering benefits like simple work-up and catalyst reusability. nih.gov Polyphosphoric acid (PPA) is also a common medium for effecting these cyclizations at elevated temperatures. nih.gov

| Catalyst/Reagent | Substrates | Conditions | Yield | Reference |

| MeSO₃H/SiO₂ | 2-Aminothiophenol, Carboxylic Acids | 140 °C, 2–12 h | 70–92% | nih.gov |

| Polyphosphoric Acid (PPA) | 2-Aminothiophenol, Naphthyridine-3-carboxylic acids | 170–250 °C | 10–60% | nih.gov |

| Tributylphosphine | 2-Aminothiophenol disulfides, Carboxylic Acids | Room Temperature | Moderate to Excellent | nih.gov |

| Samarium(III) triflate | 2-Aminothiophenol, Aromatic Carboxylic Acids | Aqueous Media | 72–92% | nih.gov |

This table provides an overview of different catalytic systems used for the synthesis of the broader benzothiazole class, with principles applicable to specific derivatives.

The Hurd-Mori reaction is a named reaction specifically used to generate 1,2,3-thiadiazoles from hydrazone derivatives. wikipedia.org The typical procedure involves the reaction of an N-acyl or N-tosyl hydrazone with thionyl chloride. wikipedia.org The synthesis begins with the conversion of a ketone containing an α-methylene group into its corresponding semicarbazone or tosylhydrazone. researchgate.netmdpi.com This intermediate then undergoes cyclization mediated by thionyl chloride to form the 1,2,3-thiadiazole (B1210528) ring. mdpi.com

Research has shown that the success of the ring closure is highly dependent on the nature of substituents on the precursor. nih.gov The presence of an electron-withdrawing group on the hydrazone nitrogen, such as a methyl carbamate, can lead to significantly higher yields compared to electron-donating alkyl groups. nih.gov This method provides a versatile route to variously substituted 1,2,3-thiadiazoles. mdpi.com

Palladium-catalyzed C-H activation and arylation have emerged as powerful tools in modern organic synthesis. While extensively used for the functionalization of existing aromatic heterocycles, their application in the de novo construction of the 1,2,3-benzothiadiazole ring is less common. Instead, this methodology excels at the derivatization of the pre-formed benzothiadiazole core. nih.gov

These reactions typically involve the direct coupling of a C-H bond on the benzothiadiazole ring with an aryl halide. Studies on related benzothiadiazole systems, such as benzo[1,2-d:4,5-d′]bis( researchgate.netnih.govthiadiazole), have identified optimal conditions for these transformations, often utilizing a palladium acetate (B1210297) (Pd(OAc)₂) catalyst in combination with a suitable ligand and base. nih.gov The regioselectivity of these reactions can often be controlled to target specific positions on the benzene portion of the heterocycle, primarily the C4 and C7 positions. acs.org

| Catalyst System | Base | Solvent | Temperature | Outcome | Reference |

| Pd(OAc)₂ / P(tBu)₂Me·HBF₄ | PivOK | Toluene | 110 °C | Mono- and bis-aryl derivatives | nih.gov |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 110 °C | Low conversion | nih.gov |

| Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 110 °C | Low conversion | nih.gov |

| Pd(OAc)₂ | PivOK | Toluene | Reflux | Decomposition of starting material | nih.gov |

Data adapted from studies on benzo[1,2-d:4,5-d′]bis( researchgate.netnih.govthiadiazole), illustrating typical conditions for Pd-catalyzed arylation. nih.gov

Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation, offer an efficient pathway to complex molecules. The Ugi four-component reaction (U-4CR) has been adapted for the synthesis of 1,2,3-thiadiazole derivatives. mdpi.com This one-pot strategy involves the initial formation of an imine from an amine and an aldehyde, which then reacts with an isocyanide and a thiadiazole-containing component to yield highly substituted products. mdpi.com This approach provides a rapid and convergent route to complex thiadiazoles with yields ranging from low to excellent, depending on the specific substrates used. mdpi.com

Thionyl chloride (SOCl₂) is a crucial reagent in the synthesis of the 1,2,3-thiadiazole ring, most notably as the cyclizing agent in the Hurd-Mori reaction. nih.gov In this context, it reacts with activated hydrazone precursors to facilitate the ring closure and formation of the N-S bond. mdpi.com The reaction conditions, such as temperature, can be critical; in some cases, cooling is required for the reaction to proceed smoothly and afford high yields of the aromatized thiadiazole product. nih.gov

Beyond its role in the Hurd-Mori protocol, thionyl chloride is also widely used to convert carboxylic acids into more reactive acyl chlorides. This transformation is a key step in the functionalization of molecules like 1,2,3-benzothiadiazole-6-carboxylic acid, preparing them for subsequent reactions such as amide bond formation. nih.govrsc.org

Regioselective Functionalization at the Carboxylic Acid Position (C-6)

Once the this compound core has been synthesized, the carboxylic acid group at the C-6 position serves as a versatile handle for further structural modifications. The direct transformation of this group is a primary strategy for creating a diverse library of derivatives.

A common and effective method for functionalizing the C-6 position is to first convert the carboxylic acid into a more reactive intermediate. Treatment with thionyl chloride (SOCl₂) or a similar reagent readily transforms the carboxylic acid into its corresponding acyl chloride. nih.gov This highly electrophilic intermediate can then be reacted with a variety of nucleophiles. For example, coupling the acyl chloride with substituted anilines or other amines in a suitable solvent like refluxing chlorobenzene (B131634) leads to the formation of amide derivatives in good yields. nih.gov This two-step sequence is a reliable method for introducing diverse functionalities via an amide linkage at the C-6 position.

| Starting Material | Reagent(s) | Intermediate | Second Reagent | Final Product | Yield | Reference |

| 2-(4-nitro-phenyl)-BT-6-carboxylic acid | SOCl₂ | 2-(4-nitro-phenyl)-BT-6-carbonyl chloride | 5-substituted 2-aminothiophenols | 2-(4′-nitrophenyl)-(6-BTyl)BT amides | 73–79% | nih.gov |

This table illustrates the conversion of the C-6 carboxylic acid to an acyl chloride, followed by amide coupling. nih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemical manufacturing, green chemistry approaches are being explored for the synthesis of heterocyclic compounds, including those relevant to this compound. These efforts primarily target the diazotization step, which traditionally uses strong mineral acids and produces significant waste. acs.org

Modern, greener alternatives to traditional diazotization are emerging. One strategy involves the use of alternative nitrosating agents to sodium nitrite. Reagents such as methyl nitrite or n-butyl nitrite can perform the diazotization under milder, and sometimes non-aqueous, conditions. researchgate.netnih.gov This can lead to higher yields, easier product isolation, and a reduction in acidic waste streams. For instance, a clean preparation of aryl diazonium ions has been described using methyl nitrite, which avoids the formation of dark decomposition products often seen with nitrous acid. nih.gov

Another significant advancement is the use of solid-supported reagents or catalysts. Anion-exchange resins saturated with nitrite ions can act as polymer-supported diazotizing agents, simplifying the reaction work-up and minimizing liquid waste. researchgate.net Similarly, the use of biodegradable and non-toxic acids, such as alginic acid derived from brown algae, to replace strong mineral acids like HCl or H2SO4 has been successfully demonstrated in diazotization reactions. This approach not only reduces the environmental hazard but also allows for the potential recycling of the acid catalyst.

The application of continuous flow chemistry and microreactor technology represents a paradigm shift in improving the safety and efficiency of diazotization. acs.org Diazonium salts are often unstable and can be explosive, posing significant risks at a larger scale. Continuous flow reactors allow for the generation and immediate consumption of the diazonium intermediate in a small, controlled volume, which greatly enhances safety by preventing the accumulation of hazardous material. acs.org This technology also offers precise control over reaction parameters like temperature and residence time, often leading to improved yields and purity. acs.org

Table 2: Green Chemistry Strategies for Diazotization

| Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Alternative Nitrosating Agents | Use of reagents like methyl nitrite or n-butyl nitrite instead of sodium nitrite/strong acid. | Milder conditions, higher yields, reduced acidic waste. | researchgate.netnih.gov |

| Biodegradable Acids | Replacement of strong mineral acids with recyclable, non-toxic acids like alginic acid. | Reduced environmental hazard, potential for catalyst recycling. | |

| Continuous Flow Chemistry | Performing the reaction in a continuous flow reactor instead of a batch process. | Enhanced safety, precise process control, improved yield and purity. | acs.org |

Scale-Up and Industrial Synthetic Considerations for Research Production

The transition of a synthetic route for this compound from laboratory-scale to larger research production or industrial scale requires careful consideration of several chemical and physical factors to ensure safety, efficiency, and reproducibility. sigmaaldrich.comresearchgate.net

A primary concern in scaling up the synthesis, particularly the diazotization step, is the management of reaction exotherms. sigmaaldrich.com Diazotization reactions are often highly exothermic, and the heat dissipation capacity of a reactor does not scale linearly with its volume. The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat removal less efficient. sigmaaldrich.com This can lead to a "runaway reaction" if not properly controlled. Therefore, thorough calorimetric studies are essential during scale-up to understand the heat flow of the reaction and to design an adequate cooling system. sigmaaldrich.com The controlled, dropwise addition of reagents is a common method to manage the reaction rate and temperature. researchgate.net

The physical properties of the reaction mixture, such as the solubility of intermediates and the viscosity, can also change significantly upon scale-up. For instance, if the precursor 4-amino-3-mercaptobenzoic acid or the resulting diazonium salt has limited solubility, efficient mixing becomes critical to ensure a complete and uniform reaction. researchgate.net The choice of reactor design and the type and speed of the agitator are crucial for maintaining homogeneity in larger vessels. organic-chemistry.org

Process safety is paramount, especially given the instability of diazonium salts. acs.org The adoption of continuous flow processing, as mentioned in the green chemistry section, is a key industrial strategy to mitigate the risks associated with accumulating large quantities of these potentially explosive intermediates. acs.org This approach is increasingly favored for hazardous reactions in industrial settings. google.com

Furthermore, the choice of raw materials and their purity, the efficiency of each step, and the ease of product isolation and purification are critical economic drivers in industrial production. sigmaaldrich.com The development of a robust and reproducible process, with well-defined analytical controls at each stage, is necessary to ensure the final product meets the required quality specifications for research or other applications.

Table 3: Key Considerations for Scale-Up

| Factor | Consideration | Importance for Research Production | Reference |

|---|---|---|---|

| Heat Transfer | The reaction is exothermic; heat removal is less efficient in larger reactors. | Prevents runaway reactions and ensures process safety. | sigmaaldrich.comresearchgate.net |

| Mass Transfer & Mixing | Ensuring homogeneity of the reaction mixture, especially with solids in suspension. | Affects reaction rate, yield, and purity of the final product. | organic-chemistry.orgresearchgate.net |

| Process Safety | Diazonium salts are potentially explosive intermediates. | Mitigating risks of accidents, especially at a larger scale. Continuous flow is a key strategy. | acs.org |

| Raw Material & Process Economics | Availability and cost of starting materials, overall yield, and purification efficiency. | Determines the economic viability and practicality of producing larger quantities. | sigmaaldrich.com |

Chemical Reactivity and Derivatization Pathways of 1,2,3 Benzothiadiazole 6 Carboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is one of the most versatile functional groups in organic synthesis, enabling access to a wide array of derivatives such as esters, amides, and acid halides.

Esterification of 1,2,3-benzothiadiazole-6-carboxylic acid can be achieved through several standard synthetic routes. A common and direct method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. However, a more prevalent and often higher-yielding approach involves a two-step process: first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with the desired alcohol. mdpi.comyoutube.com This latter method is particularly effective for a broad range of alcohols and generally proceeds under milder conditions. youtube.com

The general synthesis for carboxylate derivatives of related thiadiazoles involves hydrolysis of a precursor to the carboxylic acid, followed by esterification with various substituted alcohols to yield the desired ester derivatives. mdpi.com The reaction of the intermediate acyl chloride with an alcohol is typically performed in the presence of a non-nucleophilic base, like pyridine (B92270), to neutralize the HCl gas produced during the reaction.

Table 1: General Conditions for Esterification

| Method | Reagents | Key Features |

|---|---|---|

| Direct (Fischer) Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; often requires removal of water. |

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol (ROH), Pyridine | High-yielding; proceeds via a highly reactive intermediate. youtube.com |

The synthesis of amides from this compound is a crucial transformation for creating compounds with potential biological activity. Direct reaction of the carboxylic acid with an amine is thermally demanding and often inefficient. Therefore, the reaction is typically facilitated by one of two main strategies: activation of the carboxylic acid with a coupling agent or conversion to an acyl halide intermediate. youtube.comnih.gov

Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) are widely used to mediate the formation of the amide bond between a carboxylic acid and an amine under mild conditions. nih.gov Other modern coupling reagents are also effective. nih.gov Alternatively, the carboxylic acid can be converted to 1,2,3-benzothiadiazole-6-carbonyl chloride using reagents like thionyl chloride (SOCl₂). mdpi.com The resulting highly reactive acyl chloride readily reacts with a primary or secondary amine to furnish the corresponding amide. This two-step approach is robust and applicable to a wide variety of amines. youtube.com

Table 2: Common Amidation Pathways

| Pathway | Reagents | Description |

|---|---|---|

| Using Coupling Agents | Amine (RNH₂), Coupling Agent (e.g., DCC) | Forms an active intermediate in situ, which is then attacked by the amine. nih.gov |

| Via Acyl Halide | 1. SOCl₂ or Oxalyl Chloride 2. Amine (RNH₂) | The carboxylic acid is converted to a highly reactive acyl chloride, which then reacts with the amine. mdpi.com |

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a reaction that typically requires specific structural features, as simple aromatic carboxylic acids are generally stable to heat. The ease of decarboxylation is significantly influenced by the stability of the carbanion intermediate formed upon CO₂ loss. For heterocyclic systems, the electronic nature of the ring plays a critical role.

While specific decarboxylation studies on this compound are not extensively documented, research on related structures provides insight. For instance, studies on thiazole-5-carboxylic acids indicate that decarboxylation can proceed through mechanisms dependent on the proton activity of the medium. rsc.org In some cases, a metal-free methodology using a base as an oxidant has been developed for the condensation of aminothiophenol with dicarboxylic acids like oxalic and malonic acid, which is followed by a spontaneous decarboxylation step to afford the final benzothiazole (B30560) product. nih.gov This suggests that under certain synthetic conditions that generate the carboxylic acid in situ, a subsequent decarboxylation can be favored.

The conversion of this compound to its corresponding acyl halide is a key step for synthesizing various derivatives, including esters and amides. Acyl chlorides are the most common acid halides prepared due to their high reactivity and the availability of chlorinating agents.

The standard and most effective method for this transformation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often under reflux conditions. Oxalyl chloride is another suitable reagent for this purpose. The reaction converts the hydroxyl group of the carboxylic acid into a highly reactive acyl chloride functional group. This method has been successfully applied to the synthesis of the analogous 1,2,3-benzothiadiazole-5-carbonyl chloride.

Once the acyl chloride is formed, it can be used to synthesize the corresponding acid anhydride. This is achieved by reacting the 1,2,3-benzothiadiazole-6-carbonyl chloride with a carboxylate salt, such as the sodium salt of this compound.

Table 3: Synthesis of Acid Halides and Anhydrides

| Target Compound | Reagent(s) | Reaction Type |

|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Nucleophilic Acyl Substitution |

| Acid Anhydride | 1,2,3-Benzothiadiazole-6-carbonyl chloride, Carboxylate Salt | Nucleophilic Acyl Substitution |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the 1,2,3-benzothiadiazole (B1199882) system is electron-deficient due to the electron-withdrawing nature of the fused thiadiazole ring. This deactivation makes electrophilic aromatic substitution reactions more challenging compared to benzene itself, often requiring harsh reaction conditions. wikipedia.orgnih.govdiva-portal.org

Nitration involves the introduction of a nitro (—NO₂) group onto the aromatic ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. For the parent 1,2,3-benzothiadiazole, nitration is reported to be a slow reaction. wikipedia.org

In the case of this compound, the regiochemical outcome of nitration is governed by the directing effects of both the existing carboxylic acid group and the fused heterocyclic ring system.

Carboxylic Acid Group (-COOH): This group is a deactivating, meta-directing substituent. Therefore, it will direct incoming electrophiles to the C5 and C7 positions.

Benzothiadiazole Ring System: The ring itself is deactivating. Studies on the parent 2,1,3-benzothiadiazole (B189464) show that electrophilic substitution can result in mixtures of products, indicating complex directing influences from the heteroatoms. nih.govdiva-portal.org Anomalous nitration patterns have also been observed in the benzothiadiazole series. acs.org

Combining these factors, the nitration of this compound is expected to be difficult, likely requiring forcing conditions. The primary products would be anticipated at the C5 and C7 positions, which are meta to the carboxylic acid group. However, the inherent reactivity patterns of the heterocyclic system could lead to a mixture of isomers.

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2,3-Benzothiadiazole-6-carbonyl chloride |

| 1,2,3-Benzothiadiazole |

| 2-Amino-thiazole-5-carboxylic acid |

| 2-Phenylamino-thiazole-5-carboxylic acid |

| 5-Phenylamino-1,3,4-thiadiazole-2-carboxylic acid |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| Nitric acid |

| Oxalic acid |

| Oxalyl chloride |

| Pyridine |

| Sulfuric acid |

Halogenation Reactions

Halogenation of the benzothiadiazole core is a critical step for subsequent derivatization, particularly for cross-coupling reactions. While direct halogenation of this compound is not extensively detailed, the reactivity of the parent and isomeric benzothiadiazole systems provides significant insight.

For the related 2,1,3-benzothiadiazole isomer, bromination is a common procedure used to synthesize 4,7-dibromo-2,1,3-benzothiadiazole, a key building block for conductive polymers. wikipedia.org This reaction typically involves treating the benzothiadiazole with N-bromosuccinimide (NBS) in a strong acid like sulfuric acid. nih.gov The Herz reaction, a method for synthesizing benzothiadiazoles from anilines, can result in chlorinated products; for instance, the use of aniline (B41778) itself leads to the formation of a 6-chloro derivative. nih.gov

More advanced, regioselective methods involve an initial C-H activation step. For example, iridium-catalyzed C-H borylation can install a boronic ester at specific positions (e.g., C5), which can then be converted to a halogenated derivative. orgsyn.orgresearchgate.net Copper-catalyzed or mediated ipso-halogenation of a C5-borylated 2,1,3-benzothiadiazole provides access to 5-chloro, 5-bromo, and 5-iodo analogues. orgsyn.org The presence of the electron-withdrawing carboxylic acid group at the 6-position on 1,2,3-benzothiadiazole would be expected to deactivate the aromatic ring towards electrophilic halogenation, requiring harsh conditions. The precise regiochemical outcome would be influenced by the combined directing effects of the fused thiadiazole ring and the meta-directing carboxyl group.

Nucleophilic Substitution Reactions on the Benzothiadiazole Moiety

Nucleophilic substitution reactions are highly effective for functionalizing pre-halogenated benzothiadiazoles. Studies on various mono- and di-halogeno-1,2,3-benzothiadiazoles show that the outcomes of these reactions are dependent on the nature and position of the halogen, as well as the nucleophile used. organic-chemistry.orgnih.gov This pathway allows for the introduction of a wide array of functional groups.

For instance, in the isomeric 4,7-dibromobenzo[d] organic-chemistry.orgmdpi.comgoogle.comthiadiazole, nucleophilic substitution with morpholine (B109124) has been reported. lookchem.com Similarly, the synthesis of complex annulated benzothiadiazole derivatives has been achieved through nucleophilic substitution reactions on a fluorinated precursor, demonstrating the utility of activated halogens in these systems. The electron-deficient nature of the benzothiadiazole ring system facilitates such substitutions, which are crucial for building more complex molecular architectures. For a hypothetical halogenated derivative of this compound, nucleophiles would readily displace a halide at positions activated by the heterocyclic ring, enabling the synthesis of ethers, amines, and other valuable derivatives.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, C-H Alkylation)

Transition metal-catalyzed reactions represent the most powerful and versatile tools for the derivatization of the benzothiadiazole scaffold. These methods enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is widely employed to synthesize aryl-substituted benzothiadiazoles. This reaction typically couples a halogenated benzothiadiazole with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov Even sterically hindered biaryls can be formed using specialized ligand-free methodologies where the benzothiazole nitrogen participates in the formation of a catalytic palladacycle intermediate. The careful selection of reaction conditions allows for the synthesis of both symmetrical and unsymmetrical diaryl derivatives.

Direct C-H functionalization has emerged as a more atom-economical alternative to traditional cross-coupling, as it avoids the need for pre-halogenation. researchgate.net

C-H Alkylation: Visible-light-induced photoredox catalysis has enabled the direct C-H alkylation of 2,1,3-benzothiadiazole using N-hydroxyphthalimide esters as alkylating agents, avoiding the need for transition metals. mdpi.comgoogle.com This method proceeds under mild, room-temperature conditions. google.com

C-H Arylation: Ruthenium-catalyzed, carboxylate-assisted C-H activation has been used to achieve highly regioselective arylation at the C4 position of the 2,1,3-benzothiadiazole ring. orgsyn.org The presence of a directing group is key to controlling the position of functionalization. For this compound, the carboxyl group itself could potentially serve as a directing group for ortho C-H activation.

Other transition metal-catalyzed reactions, such as Stille and Sonogashira couplings, have also been applied to benzothiadiazole systems to introduce stannyl (B1234572) and acetylenic moieties, respectively. nih.govlookchem.com

| Reaction Type | Catalyst System (Examples) | Substrates | Key Features |

| Suzuki-Miyaura Coupling | Pd(OAc)₂/Xantphos nih.gov | Halogenated Benzothiadiazole + Arylboronic Acid | Efficient C-C bond formation; synthesis of biaryls. nih.gov |

| NiCl₂(PCy₃)₂ | Phenol Ester Derivatives + Phenylboronic Acid | Activation of less reactive C-O bonds. | |

| Direct C-H Alkylation | Organic Photoredox Catalyst (Visible Light) mdpi.comgoogle.com | Benzothiadiazole + N-Hydroxyphthalimide Esters | Transition-metal-free; mild conditions; high regioselectivity. mdpi.comgoogle.com |

| Direct C-H Arylation | Ru-complex / Carboxylate Assistance orgsyn.org | Benzothiadiazole + Bromoarene | High regioselectivity at C4 position. orgsyn.org |

| Stille Coupling | Not specified | 4,7-dibromobenzo[d] organic-chemistry.orgmdpi.comgoogle.comthiadiazole + 2-tributylstannyl thiophene | Formation of thiophene-substituted benzothiadiazoles. lookchem.com |

| Sonogashira Coupling | Not specified | Bromobenzothiadiazole + Trimethylsilylacetylene | Introduction of acetylenic groups. nih.gov |

Heterocycle Annulation and Fusion Strategies

Building upon the core benzothiadiazole structure, various strategies have been developed to construct fused and polycyclic systems, leading to novel materials with unique electronic and photophysical properties.

Annulation reactions can be used to extend the π-conjugated system of benzothiadiazole. One powerful approach is intramolecular C-H arylation. For example, a 5-borylated 2,1,3-benzothiadiazole can be functionalized with a suitable precursor and then undergo a palladium-catalyzed intramolecular reaction to form fused tetracyclic thiadiazolocarbazoles, which have applications as electron transporters. orgsyn.org It is also possible to synthesize conjugates where a benzothiazole ring is linked to another heterocyclic system, such as a 1,3,4-thiadiazole, through a flexible linker.

Benzobisthiadiazoles are valuable acceptor units in the synthesis of high-mobility organic semiconducting polymers for electronic devices. These structures can be thought of as dimers of benzothiadiazole. A synthetic route to such systems can involve the oxidative palladium-catalyzed homocoupling of a borylated benzothiadiazole monomer. orgsyn.org This reaction effectively joins two benzothiadiazole units together, forming a heterobiaryl system that is the core of the benzobisthiadiazole structure.

Direct interconversion of the 1,2,3-benzothiadiazole ring system into a 1,2,3-benzotriazole is not a commonly documented or facile transformation. These two heterocyclic systems possess distinct electronic structures and stabilities that preclude a simple rearrangement. The synthesis of benzotriazoles typically starts from o-phenylenediamine, which is treated with nitrous acid. organic-chemistry.org

A hypothetical, multi-step pathway from a benzothiadiazole to a benzotriazole (B28993) would necessitate the cleavage of the thiadiazole ring. It has been shown that under reducing conditions, 2,1,3-benzothiadiazoles can be converted back into the corresponding 1,2-diaminobenzene derivatives. wikipedia.org This ring-opened product could then, in principle, be subjected to diazotization conditions (e.g., NaNO₂/acid) to close a new triazole ring, thereby achieving a formal transformation. However, this is a sequence of ring-opening and re-cyclization reactions rather than a direct interconversion of the heterocyclic framework.

Redox Chemistry of the Benzothiadiazole System

The 1,2,3-benzothiadiazole (BTD) core is a heterocyclic system recognized for its distinct electronic properties, which are central to its chemical reactivity and applications. A key characteristic of the BTD scaffold is its pronounced electron-accepting nature. nih.govnih.gov This feature makes the BTD system electrochemically active and a subject of interest in materials science and medicinal chemistry. Its ability to participate in redox reactions is fundamental to its function in various advanced materials, including those for optoelectronics. nih.gov

The redox behavior of benzothiadiazole derivatives has been extensively studied using techniques like cyclic voltammetry. These studies reveal that the compounds are typically active in both reduction and oxidation modes. rsc.org The core benzothiadiazole unit generally governs the reduction process, while the peripheral donor groups attached to the core influence the oxidation behavior.

Upon reduction, many donor-acceptor-donor (DAD) type molecules featuring a benzothiadiazole acceptor undergo a one-electron quasi-reversible process. rsc.org The Lowest Unoccupied Molecular Orbital (LUMO), which accepts the electron during reduction, is often localized on the benzothiadiazole segment of the molecule. rsc.org Conversely, the oxidation process can be more complex. For some derivatives, oxidation involves a two-electron process that can lead to the formation of dications and subsequent dimerization. rsc.org For other structures, oxidation can result in oligomerization or polymerization of the compound. rsc.org

The electrochemical properties, such as the HOMO and LUMO energy levels, can be experimentally determined and are crucial for predicting the material's behavior in electronic devices. The introduction of specific functional groups to the benzothiadiazole ring system allows for the fine-tuning of these redox properties. For instance, substituting the BTD core with fluorine atoms can lower the HOMO energy levels, which in turn reduces the polymer's band gap and enhances its optoelectronic capabilities. nih.gov Similarly, extending the π-conjugation of the system, for example by introducing ethynyl (B1212043) spacers, can shift the reduction potentials to less cathodic values and may lead to multiple, well-defined reduction events. researchgate.net

Research on polymers incorporating fluorine-substituted benzothiadiazole has demonstrated significant improvements in electrochemical properties compared to their non-fluorinated analogues. nih.gov These enhancements include a lower optical band gap and altered oxidation potentials.

The following tables summarize key electrochemical data for several benzothiadiazole derivatives, illustrating the impact of structural modifications on their redox properties.

Table 1: Electrochemical Properties of Donor-Acceptor-Donor Compounds Based on Benzothiadiazole

| Compound | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Redox Behavior (Oxidation) |

| 1 | 5.28 - 5.33 | ~2.74 - 2.84 | Two-electron process, dimerization |

| 2 | 5.28 - 5.33 | 2.59 | Two-electron process, dimerization |

| 3 | 5.28 - 5.33 | ~2.74 - 2.84 | Oligomerization/Polymerization |

| 4 | 5.28 - 5.33 | ~2.74 - 2.84 | Oligomerization/Polymerization |

| Data sourced from studies on donor-acceptor-donor compounds featuring a benzothiadiazole acceptor. rsc.org The compounds (1-4) are complex derivatives designed for specific electronic properties. |

Table 2: Electrochemical Data for Polymers Incorporating Benzothiadiazole Derivatives

| Polymer | Oxidation Onset (eV) | HOMO Energy Level (eV) | Optical Band Gap (Egop) (eV) |

| P-In6C | - | -4.78 | 2.26 |

| P-FBTz | - | -5.23 | 1.43 |

| P-In6CFBTz | - | -4.89 | 1.59 |

| This table presents data from a study on polymers where P-FBTz contains a fluorine-substituted benzothiadiazole derivative and P-In6CFBTz is a copolymer. nih.gov |

The redox chemistry is not limited to synthetic compounds in materials science. Studies have also shown that benzothiadiazole derivatives can influence biological redox systems. For example, treatment of pea plants with a benzothiadiazole derivative resulted in a higher redox state of glutathione (B108866), which is a key antioxidant. This suggests that the redox properties of the benzothiadiazole system can play a role in modulating cellular oxidative stress.

Furthermore, the principles of redox chemistry are harnessed in photoelectrochemical (PEC) applications. In PEC systems, semiconductor materials generate electron-hole pairs upon illumination, which then drive reduction and oxidation reactions at the material's surface. acs.orgacs.org The electron-accepting nature of benzothiadiazole makes its derivatives promising candidates for use in such systems, where they can facilitate charge separation and transfer, essential processes for converting light energy into chemical energy. nih.govacs.org

Advanced Spectroscopic and Structural Elucidation of 1,2,3 Benzothiadiazole 6 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For derivatives of 1,2,3-benzothiadiazole-6-carboxylic acid, various NMR methods are employed to determine their precise structure.

¹H NMR spectroscopy is fundamental in identifying the number, environment, and connectivity of protons within a molecule. In the context of 1,2,3-benzothiadiazole (B1199882) derivatives, the aromatic protons typically appear in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. chemicalbook.comchemicalbook.com The exact chemical shifts are influenced by the nature and position of substituents on the benzene (B151609) ring.

For the parent 1,2,3-benzothiadiazole, the proton signals are observed at specific chemical shifts. For instance, in CCl₄, the protons resonate at δ 8.56 (H-4), 8.05 (H-7), 7.61 (H-6), and 7.57 (H-5) ppm. chemicalbook.com The presence of a carboxylic acid group at the 6-position, as in this compound, significantly influences the chemical shifts of the adjacent protons. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region, often above 10 ppm. libretexts.org

The coupling constants (J-values) between adjacent protons provide valuable information about their relative positions on the aromatic ring. For example, ortho-coupling is typically larger than meta- or para-coupling.

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for 1,2,3-Benzothiadiazole Derivatives

| Compound | Solvent | H-4 | H-5 | H-6 | H-7 | Reference |

| 1,2,3-Benzothiadiazole | CCl₄ | 8.56 | 7.57 | 7.61 | 8.05 | chemicalbook.com |

| 2,1,3-Benzothiadiazole (B189464) | CDCl₃ | 7.97 | 7.53 | 7.53 | 7.97 | chemicalbook.com |

| 2,1,3-Benzothiadiazole | Acetone | 8.05 | 7.72 | 7.72 | 8.05 | chemicalbook.com |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in 1,2,3-benzothiadiazole derivatives are sensitive to the electronic environment. The carbon atom of the carboxylic acid group (C=O) is characteristically found in the downfield region of the spectrum, typically between 165 and 180 ppm. wisc.edu

The aromatic carbons of the benzothiadiazole ring system resonate in the range of approximately 110 to 160 ppm. acs.orgmdpi.com The specific chemical shifts can help in assigning the positions of substituents. For instance, carbons directly attached to the nitrogen and sulfur atoms of the thiadiazole ring will have distinct chemical shifts compared to the other aromatic carbons.

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Benzothiadiazole Derivatives

| Compound | Solvent | Aromatic Carbons | C=O | Reference |

| 4,7-diphenyl-2,1,3-benzothiadiazole derivative | CDCl₃ | 128.14, 128.51, 133.46, 133.69, 137.80, 140.82, 154.15 | - | acs.org |

| Benzothiazole (B30560) derivative | - | - | - | researchgate.net |

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is an invaluable tool. nih.gov Fluorine-19 is a 100% naturally abundant nucleus with high sensitivity, making it an excellent probe for structural analysis. nih.govbeilstein-journals.org The chemical shift of a fluorine atom is highly sensitive to its electronic environment, providing detailed information about the location and nature of fluorine-containing substituents.

The large chemical shift dispersion in ¹⁹F NMR allows for the clear resolution of signals from different fluorine atoms within a molecule, even in complex mixtures. nih.gov This technique is particularly useful for studying the effects of fluorination on the electronic properties of the benzothiadiazole ring system.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, providing unambiguous structural assignments. These methods are crucial for complex derivatives where one-dimensional spectra may be difficult to interpret.

Solid-state NMR (ssNMR) can be used to study the structure and dynamics of 1,2,3-benzothiadiazole derivatives in the solid phase. researchgate.net This is particularly useful for characterizing crystalline materials and understanding intermolecular interactions in the solid state. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₇H₄N₂O₂S. acs.orguni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org For benzothiadiazole derivatives, fragmentation may also involve the cleavage of the thiadiazole ring.

Interactive Data Table: Predicted Collision Cross Section (CCS) for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 181.00662 | 131.9 |

| [M+Na]⁺ | 202.98856 | 143.7 |

| [M-H]⁻ | 178.99206 | 133.9 |

| [M+NH₄]⁺ | 198.03316 | 152.4 |

| [M+K]⁺ | 218.96250 | 140.5 |

| Data from PubChemLite. uni.lu |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. spectroscopyonline.com

A very broad O-H stretching band is typically observed in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer of the carboxylic acid. vscht.czdocbrown.info The C=O stretching vibration of the carboxylic acid group gives rise to a strong, sharp band, typically in the range of 1730-1700 cm⁻¹ for saturated acids and 1710-1680 cm⁻¹ for aromatic acids due to conjugation. spectroscopyonline.comdocbrown.info The C-O stretching vibration is usually found between 1320 and 1210 cm⁻¹. spectroscopyonline.com

The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are observed in the 1600-1450 cm⁻¹ region. vscht.cz

Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. dntb.gov.uaresearchgate.net For instance, the S-N stretching and ring deformation modes of the benzothiadiazole core can be identified using Raman spectroscopy.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic structure of conjugated systems like benzothiadiazoles. The absorption of UV or visible light promotes electrons from lower-energy orbitals to higher-energy orbitals, with the most common transitions being π→π* and n→π*. libretexts.org In benzothiadiazole derivatives, these transitions are heavily influenced by the specific isomeric form and the nature of any substituents.

The benzothiadiazole core is an electron-accepting unit. wikipedia.org When combined with electron-donating groups, a "push-pull" system is formed, which can lead to low-energy intramolecular charge transfer (ICT) transitions. mdpi.com These ICT bands are typically located in the visible range of the spectrum and are highly sensitive to the molecular environment. researchgate.net

Detailed studies comparing derivatives of 1,2,3-benzothiadiazole (isoBTD) with the more commonly studied 2,1,3-benzothiadiazole (BTD) reveal distinct optical properties. In a comparative study of D–A–D (Donor–Acceptor–Donor) molecules, derivatives based on the 1,2,3-benzothiadiazole acceptor showed a red shift (a shift to longer wavelengths) in their absorption maxima compared to their 2,1,3-isomer counterparts. nih.gov However, this was accompanied by a lower molar extinction coefficient (absorptivity). nih.gov For example, a π-spacer–acceptor–π-spacer compound featuring the 1,2,3-benzothiadiazole core displayed absorption maxima at 326 nm and 498 nm in DMSO. nih.gov The lower energy band is attributed to the ICT transition. researchgate.net In contrast, polymers containing the 2,1,3-benzothiadiazole unit typically exhibit two distinct absorption bands: one in the 400–420 nm region corresponding to π→π* transitions of the aromatic donor units, and a strong ICT band in the 500–700 nm range. researchgate.net

The addition of a carboxylic acid group, as in this compound, generally has a minor effect on the main absorption bands unless it is part of a more extended conjugated system. Unconjugated carboxylic acids themselves absorb at wavelengths around 210 nm, which is typically outside the range of standard analysis.

| Compound | Solvent | λmax (nm) | Attributed Transition(s) | Reference |

|---|---|---|---|---|

| 4,7-di(thiophen-2-yl)benzo[d] nih.govacs.orgresearchgate.netthiadiazole | DMSO | 326, 498 | π→π* and ICT | nih.gov |

| 2,1,3-Benzothiadiazole-based Copolymers | CHCl3 | ~410, 500-700 | π→π* and ICT | researchgate.net |

| 2,1,3-Benzothiadiazole Derivatives (General) | DCM | 311-370, 452-526 | n-π/π→π and ICT | mdpi.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While the specific crystal structure for this compound is not reported in the surveyed literature, the structure of the parent compound, 1,2,3-benzothiadiazole, has been determined. nih.gov This foundational structure confirms the planarity of the bicyclic system. nih.gov

For related isomers, such as derivatives of 2,1,3-benzothiadiazole, extensive crystallographic studies have been conducted. For instance, the crystal structures of 2,1,3-benzothiadiazole-4,7-dicarboxylic acid and its diethyl ester have been resolved, providing insight into the packing and conformational isomerism within the crystal lattice. uleth.ca The determination of these structures is crucial for understanding structure-property relationships in materials science, where intermolecular contacts can dictate bulk electronic properties. uleth.ca The crystal structure of the parent 2,1,3-benzothiadiazole was first determined in 1951. wikipedia.org

The crystallographic data for the parent 1,2,3-benzothiadiazole provides a reference for understanding the fundamental geometry of this heterocyclic system.

| Parameter | Value | Reference |

|---|---|---|

| CCDC Number | 273924 | nih.gov |

| Empirical Formula | C₆H₄N₂S | nih.gov |

| Crystal System | Monoclinic | |

| Space Group | P2₁/n |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is the premier technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. This technique would be applicable to derivatives of this compound if a stereocenter were introduced into the molecule, for example, through a chiral substituent.

While no direct CD studies on chiral derivatives of this compound were found, established methodologies for analyzing chiral carboxylic acids are broadly applicable. A significant challenge in CD spectroscopy is that a chiral analyte may lack a suitable chromophore that absorbs light in an accessible region of the UV-Vis spectrum. However, this can be overcome by using chiroptical sensing methods. nih.govresearchgate.net

One powerful and operationally simple method involves the reaction between a chiral carboxylic acid and an achiral metal complex, which generates a new, chiroptically active species with strong CD signals. nih.govacs.org For example, reacting a chiral carboxylic acid with 1,1′-bis(diphenylphosphino)ferrocenepalladium dichloride in the presence of a mild base induces quantifiable CD maxima in the visible region (450–500 nm). nih.gov This process is rapid and allows for the determination of both the enantiomeric composition and concentration of the acid. nih.gov This approach is versatile and has been successfully applied to a wide variety of important chiral acids. nih.govacs.org

Another strategy involves binding chiral carboxylic acids as ligands to the surface of achiral semiconductor nanocrystals, or quantum dots. acs.org This interaction can induce significant chirality in the nanocrystal's excitonic transitions, resulting in strong and tunable CD signals that are sensitive to the ligand's structure. acs.org These induced CD methods demonstrate that even if a chiral derivative of this compound were "CD-silent" on its own, its stereochemistry could be readily elucidated.

Theoretical and Computational Investigations of 1,2,3 Benzothiadiazole 6 Carboxylic Acid

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations are a cornerstone for the theoretical study of benzothiadiazole derivatives. DFT is particularly favored for determining ground-state properties, such as optimized molecular structures and electronic configurations, due to its balance of accuracy and computational cost. researchgate.net For excited-state properties, including the prediction of UV-Visible spectra and the exploration of photoinduced phenomena, TD-DFT is the most widely used method. researchgate.net These calculations are typically performed using specific functionals, such as B3LYP, and a suitable basis set like 6-31G* or cc-pVDZ, which have been shown to provide reliable results for this class of compounds. nih.govresearchgate.net

The electronic properties of 1,2,3-Benzothiadiazole-6-carboxylic acid are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The benzothiadiazole core is a well-known electron-accepting unit, a characteristic reflected in its electronic structure. researchgate.net

Theoretical studies on various 2,1,3-benzothiadiazole (B189464) derivatives consistently show that the LUMO is primarily localized on the electron-deficient benzothiadiazole moiety. nih.govresearchgate.net Conversely, the HOMO level is typically distributed across the more electron-rich parts of the molecule. nih.gov The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap (E_g), is a critical parameter that influences the molecule's optical and electronic properties, including its absorption spectrum and potential as a semiconductor. nih.gov For instance, studies on D–A–D (Donor–Acceptor–Donor) molecules incorporating a benzothiadiazole acceptor have shown that modifying the donor groups can tune the HOMO-LUMO gap significantly, with calculated values ranging from 1.75 to 2.38 eV. nih.gov The introduction of substituents at the 5- and 6-positions of the benzothiadiazole ring is a key strategy for tuning these energy levels. researchgate.net

| Compound Type | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated E_g (eV) | Reference |

|---|---|---|---|---|

| Polymer with BTDI unit | -5.01 to -5.20 | -3.96 to -4.28 | 0.92 to 1.13 | nih.gov |

| Dithienyl-benzothiadiazole derivative | -5.12 | -2.74 | 2.38 | nih.gov |

| Benzothiadiazole with pyridine (B92270) donor | -5.24 | -2.96 | 2.28 | nih.gov |

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. For conjugated systems like this compound, molecular planarity is a key feature. A planar structure facilitates close intermolecular contacts and π-π stacking, which are crucial for efficient charge carrier mobility in organic semiconductor applications. nih.gov

Theoretical methods are highly effective in predicting spectroscopic properties, providing a direct comparison with experimental data.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.netresearchgate.net The calculations yield the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). For benzothiadiazole derivatives, the lowest energy absorption band, which is often the most prominent, typically corresponds to the HOMO → LUMO transition. nih.govnih.gov While calculated λ_max values may be systematically shifted compared to experimental results, they reliably predict trends and the nature of the electronic transitions. nih.gov

| Compound (Derivative) | Experimental λ_max (nm) | Calculated λ_max (nm) | Reference |

|---|---|---|---|

| 4,7-di(thiophen-2-yl)benzo[c] nih.govmdpi.comresearchgate.netthiadiazole | 483 | 623 | nih.gov |

| Benznidazole | 324 | 319 | researchgate.net |

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a powerful tool for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. imist.maconicet.gov.ar The calculation provides the isotropic shielding values for each nucleus, which are then converted to chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). imist.ma Comparing calculated and experimental NMR spectra is an excellent method for structural elucidation and confirmation. mdpi.com While the GIAO/DFT approach is generally reliable, its accuracy for sulfur-containing heterocycles like thiadiazoles can sometimes be challenging, occasionally requiring more sophisticated methods for precise agreement with experimental data. researchgate.net

Reaction Mechanism Elucidation

Computational chemistry is pivotal in mapping the pathways of chemical reactions, especially complex photoinduced processes that occur on very short timescales.

Many benzothiadiazole derivatives are designed as D-A (Donor-Acceptor) systems that exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. psecommunity.orgrsc.org In this process, the absorption of a photon promotes an electron from a HOMO, largely located on the electron-donating part of the molecule, to a LUMO that is concentrated on the electron-accepting benzothiadiazole core. rsc.orgnih.gov

This charge redistribution creates a new excited state with a much larger dipole moment than the ground state. The formation of this ICT state is a key de-excitation pathway and is responsible for the characteristically large Stokes shift (the difference between the absorption and emission maxima) observed in the fluorescence spectra of these compounds. nih.gov Ultrafast spectroscopic studies on a 2,1,3-benzothiadiazole carboxylic acid derivative have shown that this ICT reaction can be extremely rapid, occurring on a timescale of approximately 300 femtoseconds.

Following the initial photoexcitation and ICT, other processes can occur from the excited state. These include intersystem crossing (ISC) to a triplet state (T_1) or the formation of long-lived charge-separated species. The formation of triplet states is significant because their long lifetimes can be exploited in applications like phosphorescence-based OLEDs and photodynamic therapy. researchgate.net

While phosphorescence is rare for purely organic molecules, triplet states can be populated through ISC. For some benzothiadiazole derivatives, particularly those containing heavy atoms like bromine, this process can be highly efficient, leading to microsecond-long phosphorescence lifetimes. mdpi.com In the case of a 2,1,3-benzothiadiazole carboxylic acid derivative studied in N,N-dimethylformamide (DMF), flash photolysis experiments identified the formation of a triplet state population with a lifetime of approximately 500 nanoseconds. These experiments also revealed a subsequent charge-separated species with a much longer lifetime of around 2 microseconds.

Intermolecular Proton Transfer

Theoretical and experimental studies on compounds containing the 1,2,3-benzothiadiazole (B1199882) (BTD) scaffold have revealed its capacity to engage in intermolecular proton transfer, a critical process in various chemical and biological functions. While direct studies on the intermolecular proton transfer of this compound are not extensively documented in the reviewed literature, research on related BTD derivatives provides significant insights into this phenomenon.

In the context of photocatalytic hydrogen production, the BTD unit within organic polymers has been shown to play a crucial role in proton relay. nih.govacs.org Experimental and computational studies on a model compound, 1,2,3-benzothiadiazole di-9,9-dioctylfluorene (BTDF), demonstrated that the reduced BTD unit can rapidly react with protons. researchgate.net This process is a key step in the catalytic cycle for hydrogen evolution in acidic conditions. nih.govacs.org The mechanism is described as an ECEC-type reaction (an electrochemical step, followed by a chemical step, another electrochemical step, and a final chemical step), where the initial reduction of the BTD unit is followed by protonation. nih.gov

The kinetics of this protonation are remarkably fast, with a fitted rate constant in the range of 0.1–5 × 10¹⁰ M⁻¹s⁻¹, which is near the diffusion limit. nih.govresearchgate.net This rapid protonation is crucial for the efficiency of organic polymers containing benzothiadiazole in photocatalytic applications. nih.gov It is hypothesized that under acidic conditions, the protonated BTD units in the reduced polymer act as channels for both electrons and protons, facilitating their transfer to catalytic active sites. nih.govacs.org This proton-coupled electron transfer (PCET) mechanism is a vital area of study, as it underpins the function of these materials in renewable energy applications. acs.org

While these studies focus on the BTD core within a polymer and in its reduced state, they underscore the fundamental ability of the benzothiadiazole nitrogen atoms to accept a proton from the surrounding medium, a key characteristic of intermolecular proton transfer.

Molecular Dynamics Simulations

As of the current literature review, specific molecular dynamics (MD) simulations focusing exclusively on this compound have not been prominently reported. MD simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions with their environment at an atomic level. youtube.commdpi.com

While direct MD studies on the target compound are not available, the broader field of benzothiazole (B30560) and benzothiadiazole research has utilized this technique. For instance, MD simulations have been employed to investigate the binding stability of benzothiazole derivatives to biological targets like enzymes, providing insights into their mechanism of action as potential inhibitors. researchgate.net These simulations can reveal crucial information about the conformational changes, interaction energies, and the role of solvent molecules in the binding process. However, without specific studies on this compound, its dynamic properties and interactions remain an area for future investigation.

Computational Screening and Design of New Derivatives

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in the rational design and screening of new benzothiadiazole (BTD) derivatives for a wide array of applications. mdpi.com These in silico techniques allow for the prediction of molecular properties, guiding synthetic efforts toward compounds with desired characteristics. mdpi.comnih.gov

A primary focus of computational design for BTD derivatives has been in the field of organic electronics and photonics. nih.gov Researchers computationally screen potential derivatives by calculating key electronic and optical properties. These properties often include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are critical indicators of a molecule's electronic behavior, including its electron-donating or -accepting capability and its potential for charge transfer. mdpi.comscirp.org

Absorption Spectra: Time-dependent DFT (TD-DFT) calculations are used to predict the ultraviolet-visible (UV-Vis) absorption spectra of new derivatives, which is essential for applications like dye-sensitized solar cells (DSSCs) and fluorescent probes. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution on a molecule's surface, identifying electrophilic and nucleophilic sites and predicting intermolecular interaction patterns. scirp.org

These computational approaches have been applied to design novel BTD-based materials for various purposes:

Dye-Sensitized Solar Cells (DSSCs): Computational studies have explored new organic D-π-A (Donor-π bridge-Acceptor) dyes where the benzothiadiazole unit acts as the acceptor. researchgate.net The goal is to design dyes with tailored HOMO-LUMO levels for efficient electron injection into semiconductor materials like TiO₂. researchgate.net

Organic Field-Effect Transistors (OFETs): The design of multifunctional BTD derivatives for use as p-type semiconductors in OFETs has been guided by computational predictions of their electronic properties and charge transport capabilities. nih.gov

Antimicrobial Agents: Computational studies, including molecular docking, have been used to correlate the electronic properties (such as the HOMO-LUMO gap) of benzothiazole derivatives with their antibacterial activity, aiding in the design of more potent agents. mdpi.comnih.gov

The general strategy involves starting with the core 1,2,3-benzothiadiazole structure and computationally evaluating the effect of adding different functional groups at various positions on the benzene (B151609) ring. nih.gov This allows for a systematic exploration of the structure-property relationships and the identification of promising candidates for synthesis and experimental validation.

Applications of 1,2,3 Benzothiadiazole 6 Carboxylic Acid in Advanced Materials Science

Organic Electronics and Optoelectronics

Organic Electronics and Optoelectronics

The inherent electron-deficient character of the benzothiadiazole ring system is a key feature exploited in the design of high-performance organic electronic materials. polyu.edu.hkresearchgate.net

The electron-accepting properties of the benzothiadiazole core make it a suitable building block for n-type semiconducting materials, which are essential for electron transport. rsc.org Polymers incorporating the 2,1,3-BTD unit have been developed specifically for their electron transport capabilities. For instance, copolymers combining BTD with naphthalene (B1677914) diimide (NDI) exhibit LUMO energy levels around -3.8 eV, which is conducive to efficient electron injection and transport. rsc.org In organic field-effect transistors (OFETs), these n-type polymers have demonstrated excellent electron mobility, reaching values as high as 5.3 × 10⁻² cm² V⁻¹ s⁻¹. rsc.org Furthermore, fused heterocyclic systems derived from BTD, such as thiadiazolocarbazoles, have shown significant promise as electron transporters for electroluminescent materials. acs.org The predicted high LUMO level of the 1,2,3-benzothiadiazole (B1199882) isomer suggests it could also be a highly effective component in ETLs. nih.gov

Benzothiadiazole derivatives are widely recognized as privileged scaffolds for creating luminescent organic compounds, making them highly applicable in technologies like Organic Light-Emitting Diodes (OLEDs). acs.orgpolyu.edu.hkmdpi.com Their strong electron-withdrawing character, when combined with various electron-donating units, allows for the creation of donor-acceptor molecules with tunable emission colors and high quantum efficiencies. mdpi.com This strategy has led to the development of small molecules and polymers that emit across a wide spectral range. mdpi.com For example, specific 2,1,3-BTD derivatives have been synthesized that show emissions from green to red and even into the near-infrared (NIR) spectrum, making them promising for applications in full-color displays and white OLEDs (WOLEDs). mdpi.com

Table 1: Optical Properties of Selected 2,1,3-Benzothiadiazole (B189464) Donor-Acceptor-Donor Molecules

| Compound | Absorption Maxima (λabs) [nm] | Emission Maxima (λem) [nm] | Optical Band Gap (Egopt) [eV] |

|---|---|---|---|

| 2a | 370, 488 | 586 | 2.15 |

| 2b | 311, 452 | 572 | 2.37 |

| 2c | 365, 526 | 652 | 1.89 |

| 2d | 363, 461 | 556 | 2.38 |

Data sourced from a study on small donor molecules for optoelectronics, measured in dichloromethane. mdpi.com

The benzothiadiazole unit is a fundamental building block in materials designed for organic solar cells (OSCs). mdpi.comcjps.orgresearchgate.net Its electron-deficient nature is leveraged in donor-acceptor (D-A) type conjugated polymers to lower the material's bandgap, allowing for broader absorption of the solar spectrum. cjps.org This molecular design strategy has led to power conversion efficiencies (PCEs) exceeding 18% in non-fullerene acceptor-based solar cells. cjps.org By modifying the polymer backbone or the side chains attached to the BTD core, researchers can fine-tune the frontier energy levels and crystallinity, which are critical for device performance. cjps.org For example, a polymer incorporating a 2,1,3-benzothiadiazole-5,6-dicarboxylicimide unit achieved a PCE of 4.15% with a very low energy loss of 0.44 eV, which is a significant advantage in photovoltaic devices. nih.gov

Table 2: Performance of Selected 2,1,3-Benzothiadiazole-Based Polymers in Solar Cells

| Polymer | Bandgap (eV) | Open-Circuit Voltage (Voc) [V] | Power Conversion Efficiency (PCE) [%] |

|---|---|---|---|

| P1 (BTZI-TRTOR) | 1.13 | 0.69 | 4.15 |

Performance data for a bulk heterojunction solar cell using PC71BM as the acceptor. nih.govacs.org

Derivatives of benzothiadiazole are frequently used as the active semiconductor layer in organic thin-film transistors (OTFTs). acs.orgmdpi.comresearchgate.net These materials can be engineered to transport positive charges (holes, p-type), negative charges (electrons, n-type), or both (ambipolar). nih.gov Polymers based on 2,1,3-benzothiadiazole-5,6-dicarboxylicimide have demonstrated substantial and well-balanced ambipolar transport properties. nih.gov In another study, an inkjet-printed OTFT using a small molecule based on a benzothiadiazole acceptor unit successfully achieved a hole mobility of 0.01 cm² V⁻¹ s⁻¹. nih.gov

Table 3: Charge Carrier Mobility in Selected Benzothiadiazole-Based Organic Transistors

| Material Type | Device Type | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Electron Mobility (μe) [cm² V⁻¹ s⁻¹] |

|---|---|---|---|

| Polymer (P3) | Ambipolar OTFT | 0.50 | 0.95 |

| Polymer (P1) | Ambipolar OTFT | 0.51 | 0.86 |

| Small Molecule (1) | p-channel OTFT | 10⁻⁴ | - |

| Small Molecule (3HTBTT) | Inkjet-Printed p-channel TFT | 0.01 | - |

Data compiled from studies on various benzothiadiazole-based semiconductors. nih.govresearchgate.netnih.gov

Fluorescent Probes and Chemosensors

The fluorescent properties of benzothiadiazole derivatives make them excellent platforms for the design of chemosensors, which can detect specific ions or molecules through changes in their optical signals. mdpi.com The first use of a small-molecule BTD derivative as a cellular probe was reported in 2010, and since then the field has expanded rapidly. nih.govacs.org

Detection of Anionic, Cationic, and Neutral Analytes

Benzothiadiazole-based fluorescent probes have been designed for the selective detection of a wide range of analytes, including metal cations, anions, and neutral biomolecules. mdpi.com These sensors typically consist of a BTD fluorophore (the signaling unit) linked to a receptor designed to bind a specific target. mdpi.com This binding event alters the electronic properties of the fluorophore, resulting in a detectable change in fluorescence intensity or color (a "turn-on" or "turn-off" response). mdpi.com Probes have been developed for detecting environmentally and biologically important species such as mercury (Hg²⁺) cations, as well as protein aggregates like β-amyloid and α-synuclein, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. rsc.orgnih.gov

Table 4: Examples of Benzothiadiazole-Based Fluorescent Probes and Their Target Analytes

| Probe Name/Type | Target Analyte(s) | Key Finding / Detection Limit (LOD) |

|---|---|---|

| TBBA | Hg²⁺ | Fluorescence "turn-on" sensor. LOD: 13.10 nM. |

| PP-BTA derivatives | β-Amyloid (Aβ) & α-Synuclein (α-syn) aggregates | High binding affinity (Kd = 40-353 nM). |

| Rhodanine-3-acetic acid-BTD chemosensor | Hg²⁺ | Fluorescence enhancement with a quantum yield increase from 1.55% to 40.21%. |

Data from studies on the development of novel fluorescent chemosensors. mdpi.comrsc.orgnih.gov

Polarity Sensors

Derivatives of 1,2,3-benzothiadiazole are effective as polarity sensors due to their pronounced solvatochromic and solvatofluorochromic properties. This phenomenon arises from changes in the electronic distribution of the molecule's excited state in response to the polarity of the surrounding solvent environment. The charge transfer character of the benzothiadiazole core is sensitive to these changes, resulting in shifts in absorption and, more significantly, fluorescence emission spectra.

In one study, multifunctional sensors based on imidazo-benzothiadiazole derivatives were synthesized, demonstrating remarkable solvatofluorochromism. researchgate.net These molecules exhibit significant shifts in their fluorescence emission wavelengths when dissolved in solvents of varying polarity. researchgate.net This sensitivity allows them to probe the local polarity of their environment. For instance, the emission color of these compounds can change dramatically from blue in non-polar solvents to green or yellow in highly polar solvents, providing a clear visual and spectroscopic signal of the environmental polarity. researchgate.net

Table 1: Solvent-Dependent Emission of an Imidazo-benzothiadiazole Derivative

| Solvent | Polarity (ET(30) kcal/mol) | Emission Wavelength (nm) | Observed Fluorescence Color |

| Cyclohexane | 31.2 | 430 | Blue |

| Toluene | 33.9 | 485 | Cyan |

| Chloroform | 39.1 | 510 | Green |

| Acetonitrile | 46.0 | 540 | Yellow-Green |

| Methanol | 55.5 | 560 | Yellow |

This table is generated based on data for representative solvatofluorochromic benzothiadiazole derivatives described in the literature. researchgate.net

Fluorescence Imaging Probes (non-biological focus)

The strong fluorescence and environmentally sensitive emission of benzothiadiazole derivatives make them excellent candidates for fluorescence imaging probes beyond biological applications. Their ability to interact with specific analytes through various mechanisms, including coordination and host-guest interactions, allows for the targeted detection of ions and small molecules in non-biological matrices.

Research has demonstrated the synthesis of aryl or heteroaryl 5-substituted imidazo-benzothiadiazole derivatives that can selectively sense specific metal cations and nitroaromatic compounds. researchgate.net These probes exhibit changes in their fluorescence intensity or wavelength upon binding to the target analyte. For example, significant spectral shifts were observed in the presence of mercury(II) cations. researchgate.net Furthermore, these sensors showed the ability to detect and discriminate between different nitroaromatic compounds, such as p-nitrophenol and picric acid, which is critical for applications in environmental monitoring and security. researchgate.net The fluorescence of the probe is typically quenched upon interaction with the nitroaromatic compound, providing a "turn-off" sensing mechanism. researchgate.net

Another advanced application involves incorporating benzothiadiazole dicarboxylic acids into metal-organic frameworks (MOFs). A europium-based MOF (Eu-MOF) demonstrated "turn-on" luminescence sensing for aluminum (Al³⁺) and gallium (Ga³⁺) ions. acs.org The framework, JXUST-11, was synthesized using 4,4'-(benzo[c] nih.govresearchgate.netuni.luthiadiazole-4,7-diyl)dibenzoic acid and showed a significant enhancement in fluorescence upon detecting these ions, with low detection limits. acs.org

Table 2: Performance of Benzothiadiazole-Based Fluorescence Probes for Non-Biological Analytes

| Probe Type | Analyte Detected | Sensing Mechanism | Detection Limit | Reference |

| Imidazo-benzothiadiazole | Mercury(II) | Spectral Shift | 0.13 mg/mL | researchgate.net |

| Imidazo-benzothiadiazole | p-Nitrophenol | Fluorescence Quenching | Not Specified | researchgate.net |

| Eu-MOF (JXUST-11) | Aluminum (Al³⁺) | Turn-on Luminescence | 2.9 ppm | acs.org |

| Eu-MOF (JXUST-11) | Gallium (Ga³⁺) | Turn-on Luminescence | 10.2 ppm | acs.org |

Smart Porous Materials and H-Bonded Organic Frameworks (HOFs)

The 1,2,3-benzothiadiazole-6-carboxylic acid unit is an exemplary building block for constructing smart porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The carboxylic acid group provides a robust site for forming coordination bonds with metal ions (in MOFs) or strong covalent bonds (in COFs), while also facilitating the formation of extensive hydrogen-bond networks that can define the structure, a key feature of Hydrogen-Bonded Organic Frameworks (HOFs).

These materials are "smart" because their properties can be tuned and they can respond to external stimuli. The benzothiadiazole core imparts favorable optoelectronic properties, making these frameworks suitable for applications like photocatalysis.